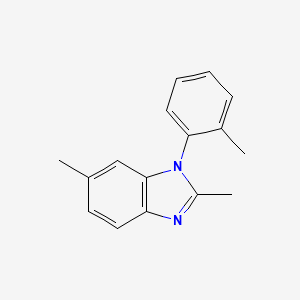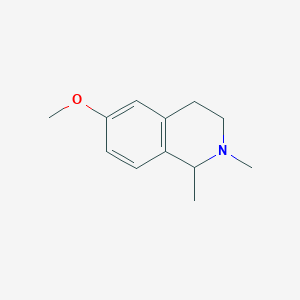
5-Methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydro-5-methyl-2-oxo-1-phenyl-3-pyridinecarboxylic acid is an organic compound with a complex structure that includes a pyridine ring, a phenyl group, and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-5-methyl-2-oxo-1-phenyl-3-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction of a substituted pyridine with a phenyl ketone in the presence of a base can yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydro-5-methyl-2-oxo-1-phenyl-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic or pyridine rings .
Applications De Recherche Scientifique
1,2-Dihydro-5-methyl-2-oxo-1-phenyl-3-pyridinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Dihydro-5-methyl-2-oxo-1-phenyl-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one: Similar in structure but with a pyrazole ring instead of a pyridine ring.
1-Oxo-2,3-dihydro-1H-indene-2-carboxylic acid: Contains an indene ring system.
N-(2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)acetamide: Features a pyrrole ring instead of a pyridine ring.
Uniqueness
1,2-Dihydro-5-methyl-2-oxo-1-phenyl-3-pyridinecarboxylic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H11NO3 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
5-methyl-2-oxo-1-phenylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO3/c1-9-7-11(13(16)17)12(15)14(8-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,17) |
Clé InChI |
JVBBTOOJZQKVED-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)C(=C1)C(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Isopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980541.png)
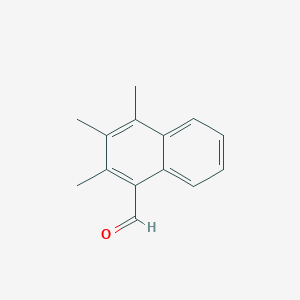
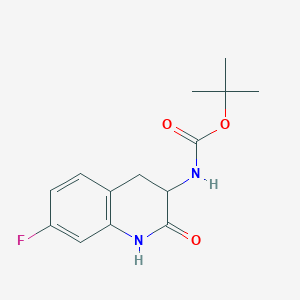
![2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile](/img/structure/B13980562.png)
![(2S,6R)-2-{[(1R,2R)-2-Ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexan-1-one](/img/structure/B13980563.png)
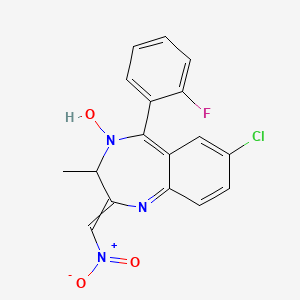
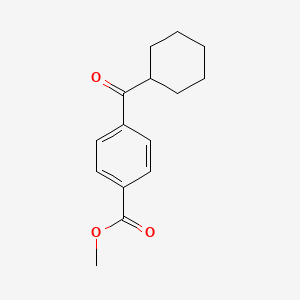
![4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid](/img/structure/B13980592.png)

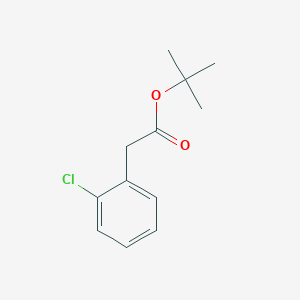
![4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid](/img/structure/B13980604.png)
